2-(Methoxymethyl)cyclopentanone
Description
Contextual Significance of Substituted Cyclopentanones in Synthetic Endeavors
Substituted cyclopentanones are a prevalent structural motif in a wide array of natural products and biologically active compounds. researchgate.net Their presence in these molecules underscores their importance as key intermediates in synthetic organic chemistry. The cyclopentane (B165970) framework, while common in nature, presents unique stereochemical challenges that make the development of methods for its controlled synthesis a significant area of research. researchgate.net The ability to introduce various substituents onto the cyclopentanone (B42830) ring with high levels of stereocontrol is crucial for the total synthesis of complex natural products and the development of new pharmaceutical agents. researchgate.netacs.org
The cyclopentenone ring, a related structure, is also a key feature in many important chiral bioactive compounds, including prostaglandins (B1171923) and their derivatives. acs.org The diverse reactivity of the enone functionality within cyclopentenones allows for a multitude of chemical transformations, making them powerful building blocks in total synthesis. acs.org
Importance of 2-(Methoxymethyl)cyclopentanone as a Research Target and Intermediate
This compound, in particular, serves as a valuable building block due to the presence of the methoxymethyl ether. This group can act as a protected form of a hydroxymethyl group, which can be unveiled at a later stage of a synthesis to allow for further functionalization. This strategic protection is essential in multi-step syntheses to prevent unwanted side reactions. The ketone functionality provides a reactive site for a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Michael additions, and reactions with organometallic reagents.
The strategic placement of the methoxymethyl group at the 2-position of the cyclopentanone ring also influences the stereochemical outcome of reactions at the carbonyl group and the alpha-carbon, making it a useful tool for asymmetric synthesis.
Overview of Key Academic Research Areas
Research involving this compound and related substituted cyclopentanones is focused on several key areas:
Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating new and efficient ways to synthesize substituted cyclopentanones with high levels of stereocontrol. researchgate.netresearchgate.net This includes the development of catalytic asymmetric methods and the use of novel starting materials.
Total Synthesis of Natural Products: Substituted cyclopentanones are crucial intermediates in the synthesis of a wide range of natural products. researchgate.netacs.org Research in this area focuses on utilizing these building blocks to construct complex molecular architectures found in nature.
Medicinal Chemistry: The cyclopentane and cyclopentenone scaffolds are considered "privileged" structures in drug discovery due to their presence in numerous bioactive molecules. researchgate.net Researchers are actively exploring the synthesis of novel substituted cyclopentanone derivatives as potential therapeutic agents. nih.gov
Physicochemical Properties
Basic physicochemical data for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| Physical Form | Liquid |
| IUPAC Name | 2-(methoxymethyl)cyclopentan-1-one |
| InChI Key | FKCLMQUCTCXGAI-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of this compound. nih.govsigmaaldrich.com
Synthesis and Reactions
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the α-alkylation of a cyclopentanone enolate with a methoxymethyl halide. Alternatively, the introduction of the methoxymethyl group can be accomplished through the reaction of 2-(hydroxymethyl)cyclopentanone (B1310601) with a methylating agent.
The reactivity of this compound is dominated by the ketone functional group. It can undergo a wide range of reactions, including:
Reduction: The ketone can be reduced to the corresponding alcohol, 2-(methoxymethyl)cyclopentanol, using various reducing agents. This can lead to the formation of diastereomers, and the stereoselectivity of the reduction can often be controlled by the choice of reagent and reaction conditions.
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.
Enolate Chemistry: The protons on the carbons alpha to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization of the ring.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of this compound.
| Spectroscopic Data |
| Mass Spectrometry |
| The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxymethyl group or other small neutral molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹H NMR: The proton NMR spectrum would exhibit distinct signals for the methoxy (B1213986) group (a singlet), the methylene (B1212753) protons of the methoxymethyl group (a doublet of doublets or a more complex multiplet), the proton on the carbon bearing the methoxymethyl group (a multiplet), and the protons on the cyclopentanone ring (a series of multiplets). |
| ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon, the carbon of the methoxy group, the methylene carbon of the methoxymethyl group, and the carbons of the cyclopentanone ring. |
Table 2: Expected Spectroscopic Data for this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-5-6-3-2-4-7(6)8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCLMQUCTCXGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxymethyl Cyclopentanone
Retrosynthetic Approaches to the 2-(Methoxymethyl)cyclopentanone Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections can be considered:
Disconnection of the Cα-CH₂OMe bond: This approach simplifies the target molecule to a cyclopentanone (B42830) synthon and a methoxymethyl synthon. In the forward direction, this corresponds to an α-alkylation of cyclopentanone or its equivalent. The cyclopentanone can be envisioned as a nucleophilic enolate, while the methoxymethyl group would be introduced as an electrophile, such as methoxymethyl chloride.
Disconnection of the Me-O bond: This strategy considers the methoxymethyl group as arising from a precursor, such as a hydroxymethyl group. This leads to 2-(hydroxymethyl)cyclopentanone (B1310601) as a key intermediate. This intermediate can be formed from cyclopentanone and formaldehyde. The forward synthesis would then involve the etherification (methylation) of the hydroxyl group.
Disconnection within the cyclopentanone ring: A third strategy involves breaking the cyclopentanone ring itself, suggesting an intramolecular cyclization as the key ring-forming step. A Dieckmann condensation of a substituted adipic acid derivative, such as a 3-(methoxymethyl)adipate ester, would be a plausible route to the core structure. masterorganicchemistry.comwikipedia.orgresearchgate.net
Direct Synthetic Routes to this compound
Based on the retrosynthetic analysis, several direct synthetic routes can be employed to construct this compound.
Cyclization Reactions in Cyclopentanone Ring Formation
The Dieckmann condensation is a well-established method for the formation of five- and six-membered cyclic β-keto esters through the intramolecular reaction of a diester with a base. masterorganicchemistry.comyoutube.com To synthesize this compound, a diester with a methoxymethyl substituent at the appropriate position, such as diethyl 3-(methoxymethyl)adipate, could be subjected to Dieckmann cyclization. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the target ketone.
| Starting Material | Reagents and Conditions | Intermediate Product | Final Product | Typical Yield |
| Diethyl 3-(methoxymethyl)adipate | 1. Sodium ethoxide, ethanol, reflux; 2. H₃O⁺ | Ethyl 2-oxo-4-(methoxymethyl)cyclopentane-1-carboxylate | This compound | Good |
Alkylation and Functionalization Strategies at the Alpha-Carbon
The direct alkylation of cyclopentanone at the α-position is a common and effective strategy. This involves the generation of a cyclopentanone enolate, which then acts as a nucleophile to attack a methoxymethyl electrophile. chempedia.inforesearchgate.net
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to ensure complete and irreversible formation of the enolate. researchgate.net The subsequent addition of a methoxymethylating agent, like chloromethyl methyl ether (MOM-Cl), introduces the desired substituent. Alternatively, silyl (B83357) enol ethers of cyclopentanone can be used as enolate equivalents, reacting with electrophiles under milder, often Lewis acidic, conditions. chem-station.comlibretexts.org
| Starting Material | Reagents and Conditions | Product | Typical Yield |
| Cyclopentanone | 1. LDA, THF, -78 °C; 2. Chloromethyl methyl ether | This compound | Moderate to Good |
| 1-(Trimethylsilyloxy)cyclopentene | Chloromethyl methyl ether, Lewis acid (e.g., TiCl₄), CH₂Cl₂, -78 °C | This compound | Good |
Etherification and Alkoxylation Methods for Methoxymethyl Group Introduction
An alternative to direct alkylation with a methoxymethyl group is a two-step process involving the initial introduction of a hydroxymethyl group, followed by etherification. The hydroxymethylation can be achieved by reacting cyclopentanone enolate with formaldehyde.
The subsequent etherification of the resulting 2-(hydroxymethyl)cyclopentanone is commonly accomplished via the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgwikipedia.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an SN2 reaction with a methylating agent like methyl iodide or dimethyl sulfate. masterorganicchemistry.comresearchgate.net
| Starting Material | Reagents and Conditions | Product | Typical Yield |
| 2-(Hydroxymethyl)cyclopentanone | 1. Sodium hydride, THF; 2. Methyl iodide | This compound | Good to Excellent |
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically enriched this compound can be achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to control the stereochemical outcome of a reaction, and are subsequently removed. rsc.org
Chiral Auxiliary-Mediated Approaches
The asymmetric alkylation of ketones has been successfully achieved using various chiral auxiliaries. Two of the most prominent methods are the Evans oxazolidinone and the SAMP/RAMP hydrazone methodologies.
In the Evans asymmetric alkylation , a chiral oxazolidinone auxiliary is first acylated with a carboxylic acid derivative corresponding to the desired ketone. orgsyn.orgmit.edu While this method is more commonly applied to the synthesis of chiral carboxylic acids and their derivatives, the principles can be adapted.
The SAMP/RAMP hydrazone method , developed by Enders, is a powerful technique for the asymmetric α-alkylation of ketones and aldehydes. wikipedia.orgresearchgate.netresearchgate.net In this approach, cyclopentanone is first condensed with a chiral hydrazine, either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to form a chiral hydrazone. Deprotonation of the hydrazone with a strong base like LDA generates a chiral aza-enolate. This intermediate then reacts with an electrophile, in this case, a methoxymethylating agent, from the less sterically hindered face, leading to a high degree of diastereoselectivity. Finally, the auxiliary is cleaved, typically by ozonolysis or hydrolysis with a mild acid like oxalic acid, to yield the chiral this compound and recover the chiral auxiliary.
| Chiral Auxiliary Method | Key Steps | Stereochemical Outcome |
| Evans Oxazolidinone | 1. Attachment of auxiliary; 2. Diastereoselective alkylation; 3. Cleavage of auxiliary | High diastereoselectivity |
| SAMP/RAMP Hydrazone | 1. Formation of chiral hydrazone with cyclopentanone; 2. Deprotonation to form aza-enolate; 3. Diastereoselective alkylation with a methoxymethyl electrophile; 4. Cleavage of the auxiliary | High enantiomeric excess |
Organocatalytic Enantioselective Syntheses
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclic compounds, avoiding the use of often toxic and expensive metal catalysts. These methods typically involve the use of small organic molecules, such as proline and its derivatives, to catalyze enantioselective reactions.
One prominent organocatalytic strategy for constructing polysubstituted cyclopentanones is the cascade double Michael addition. nih.gov For instance, the reaction of α,β-unsaturated aldehydes with β-keto esters can be catalyzed by O-TMS-protected diphenylprolinol to yield highly functionalized cyclopentanones. This process can generate up to four contiguous stereocenters with excellent enantioselectivity. nih.gov While a direct application to this compound is not explicitly detailed in the literature, this methodology provides a framework for its potential asymmetric synthesis. The key would be the design of a suitable α,β-unsaturated aldehyde and a Michael acceptor that incorporates the methoxymethyl moiety.
Another relevant approach is the multicatalytic formal [3+2] reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes. nih.gov This one-pot process combines a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin (B196080) reaction. This cascade sequence affords densely functionalized cyclopentanones with high enantioselectivity. nih.gov Adapting this to synthesize this compound would involve a precursor bearing the methoxymethyl group.
Transition Metal-Catalyzed Asymmetric Methodologies
Transition metal catalysis offers a complementary and highly effective approach to the asymmetric synthesis of cyclopentanones. These methods often exhibit high catalytic activity and selectivity.
A notable example is the nickel-catalyzed regiodivergent and enantioselective hydroalkylation of sulfolenes, which produces chiral alkyl cyclic sulfones that can be precursors to cyclopentanones. researchgate.net The regioselectivity of this reaction can be controlled by the choice of ligand, with different ligands favoring either C2- or C3-alkylation. researchgate.net This method provides a potential pathway to enantiomerically enriched cyclopentanone derivatives.
Furthermore, copper-catalyzed asymmetric conjugate reduction of β-substituted cyclopentenones can lead to enantiomerically enriched silyl enol ethers. These intermediates can then undergo a palladium-catalyzed α-arylation to yield disubstituted cycloalkanones with high enantiomeric and diastereomeric purity. organic-chemistry.org This two-step, one-pot procedure could be envisioned for the synthesis of chiral this compound by starting with a suitably substituted cyclopentenone.
Chemo-Enzymatic Synthesis Strategies
Chemo-enzymatic synthesis combines the selectivity of enzymatic transformations with the efficiency of chemical reactions, offering sustainable and effective routes to complex molecules. nih.gov Enzymes can be employed for various purposes, including regio- and stereoselective functionalization, the generation of reactive intermediates, and the construction of complex cyclic scaffolds. nih.gov
For instance, lipases are widely used for the kinetic resolution of racemic alcohols and esters. researchgate.net A potential chemo-enzymatic route to enantiopure this compound could involve the enzymatic resolution of a racemic precursor, such as 2-(hydroxymethyl)cyclopentanone, followed by methylation of the hydroxyl group. Lipase (B570770) B from Candida antarctica (CALB) and lipase from Rhizomucor miehei are commonly used for such resolutions. researchgate.net
Preparation through Functional Group Transformations and Rearrangements
The synthesis of this compound can also be achieved through the modification of existing carbocyclic frameworks, including functional group interconversions and ring expansion reactions.
Conversion from Related Cyclopentanone Precursors
A common and straightforward method for preparing 2-substituted cyclopentanones is the Dieckmann condensation of dialkyl adipates to form a cyclopentanone-2-carboxylic ester, followed by alkylation and decarboxylation. google.com For the synthesis of this compound, this would involve the alkylation of the cyclopentanone-2-carboxylic ester with a methoxymethylating agent. The process generally starts with the reaction of a dialkyl adipate, such as dimethyl adipate, with a base like sodium methoxide (B1231860) in a solvent like DMF to yield methyl 2-oxocyclopentane-1-carboxylate. google.com This intermediate can then be alkylated and subsequently hydrolyzed and decarboxylated to afford the desired 2-substituted cyclopentanone. google.com
Another approach involves the direct alkylation of cyclopentanone. However, this can lead to issues with polysubstitution and regioselectivity. A more controlled method is the intramolecular acylation of 5-trimethylsilylalkanoyl chlorides, which cleanly cyclize in the presence of a Lewis acid like aluminum chloride to yield cyclopentanones. orgsyn.org
Ring Expansion of Cyclobutane (B1203170) Derivatives
Ring expansion reactions provide a powerful method for constructing five-membered rings from readily available four-membered ring precursors. The Tiffeneau-Demjanov-type rearrangement, which involves the cationic rearrangement of cyclic alcohols, is a classic example. organic-chemistry.org
More specifically, the acid-catalyzed ring expansion of isopropenylcyclobutanols can be used to prepare 2,2-dimethyl cyclopentanones. ugent.be While this specific example leads to gem-dimethyl substitution, the underlying principle of carbenium ion-promoted rearrangement of spiro-annelated oxiranes derived from cyclobutanes can be adapted to synthesize other substituted cyclopentanones. ugent.be For the synthesis of this compound, a cyclobutane precursor with an appropriate side chain that can be converted to the methoxymethyl group would be required.
Stereoselective Modifications
The stereoselective modification of existing cyclopentanone scaffolds is a key strategy for accessing specific stereoisomers. Organophosphine-catalyzed Tomita zipper-cyclization reactions have been developed to produce functionalized cyclopentanone-fused systems with excellent stereoselectivity. rsc.org While this specific reaction creates a fused system, the principles of stereocontrolled intramolecular reactions are broadly applicable.
For the synthesis of a specific stereoisomer of this compound, one could envision the stereoselective reduction of a precursor like 2-(methoxymethylene)cyclopentanone or the stereoselective alkylation of a chiral enolate of cyclopentanone. The choice of reducing agent or chiral auxiliary would be critical in determining the stereochemical outcome.
Chemical Reactivity and Transformation Mechanisms of 2 Methoxymethyl Cyclopentanone
Reactions Involving the Carbonyl Functionality
The carbonyl group, with its polarized carbon-oxygen double bond, is a prime site for nucleophilic attack. The carbon atom is electrophilic, while the oxygen atom is nucleophilic and weakly basic.
Nucleophilic addition is a fundamental reaction of ketones. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.orgopenstax.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orglibretexts.org
The general mechanism is as follows:
Nucleophilic Attack: The nucleophile (Nu⁻) adds to the carbonyl carbon. The π electrons of the C=O bond move to the oxygen atom. openstax.org
Protonation: The resulting negatively charged alkoxide ion is protonated by an acid source (like water or added acid) to form the final alcohol product. libretexts.orgopenstax.org
Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. openstax.orgdoubtnut.com Ketones, like 2-(methoxymethyl)cyclopentanone, have two alkyl groups attached to the carbonyl carbon, which are more sterically hindering than the single alkyl group and hydrogen of an aldehyde. openstax.org These alkyl groups are also electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. doubtnut.com The reactivity of this compound is further influenced by the bulk of the methoxymethyl group adjacent to the carbonyl.
If the attacking nucleophile is neutral (e.g., water, alcohol, amine), the mechanism is slightly different, often requiring acid catalysis to activate the carbonyl group by protonating the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org
Table 1: Common Nucleophiles in Addition Reactions to Ketones
| Nucleophile Type | Example Reagent | Product |
|---|---|---|
| Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Organometallic Reagents | Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Amines | Primary Amines (R-NH₂) | Imine |
| Alcohols | Methanol (B129727) (CH₃OH) | Hemiketal/Ketal |
Aldol-Type Condensations and Related Carbon-Carbon Bond Formations
Aldol (B89426) reactions represent a critical method for forming carbon-carbon bonds. masterorganicchemistry.comlibretexts.org In this reaction, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy ketone (an aldol addition product). masterorganicchemistry.comlibretexts.org Subsequent dehydration, often promoted by heat, yields an α,β-unsaturated ketone (an aldol condensation product). masterorganicchemistry.com
This compound can participate in crossed or mixed aldol condensations, where it reacts with a different aldehyde or ketone. libretexts.org For a successful mixed aldol reaction, it is often desirable that one of the carbonyl partners cannot form an enolate itself (e.g., an aromatic aldehyde like benzaldehyde) to prevent a mixture of products. libretexts.org
The reaction can be catalyzed by either acid or base. d-nb.info
Base-Catalyzed Mechanism: A base removes an α-proton from the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another molecule (e.g., valeraldehyde). d-nb.info The resulting alkoxide is protonated to give the β-hydroxy ketone, which can then be dehydrated.
Acid-Catalyzed Mechanism: The carbonyl oxygen is protonated by an acid, activating the carbonyl group. The neutral enol form of the ketone then acts as the nucleophile, attacking the protonated carbonyl. chemtube3d.com
Self-condensation of cyclopentanone (B42830) is also possible, leading to dimers like 2-cyclopentylidene-cyclopentanone. d-nb.infomdpi.com In the case of this compound, self-condensation would lead to a more complex, substituted dimer.
Table 2: Example of Aldol Condensation with Cyclopentanone
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Product Type |
|---|---|---|---|
| Cyclopentanone | Valeraldehyde | Base (e.g., metal oxides) | 2-Pentylidenecyclopentanone d-nb.info |
| Cyclopentanone | Cyclopentanone | Base (e.g., KOH), Heat | 2-Cyclopentylidene-cyclopentanone d-nb.info |
| Ketone | Aromatic Aldehyde | Base, Heat (Claisen-Schmidt) | Chalcone-like α,β-unsaturated ketone libretexts.org |
Reactions at the Alpha-Carbon and Enolate Chemistry
The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form a nucleophilic enolate ion. masterorganicchemistry.com The resulting enolate is a resonance-stabilized species with negative charge delocalized over the α-carbon and the oxygen atom. libretexts.org This enolate is a key intermediate in many reactions. For an unsymmetrical ketone like this compound, two different enolates can potentially form: the kinetic enolate and the thermodynamic enolate.
The enolate of this compound can act as a nucleophile in an SN2 reaction with an alkyl halide, resulting in the formation of a new carbon-carbon bond at the α-position. libretexts.org The regioselectivity of this alkylation can be controlled by the reaction conditions. libretexts.orgyoutube.com
Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the rapid formation of the less substituted enolate. libretexts.orgyoutube.comyoutube.com For this compound, this would involve deprotonation at the C5 position.
Thermodynamic Control: Using a smaller, weaker base (like sodium ethoxide) at higher temperatures (room temperature or above) allows an equilibrium to be established, which favors the formation of the more stable, more substituted enolate. youtube.com For this compound, this would be the enolate formed by deprotonation at the C2 position, although this is sterically hindered and the C-H bond is non-existent if there are no other hydrogens on that carbon. The primary site for thermodynamic enolate formation would be the more substituted C5 position if it were, for example, a methylcyclopentanone. In the case of 2-methoxymethylcyclopentanone, the kinetic product is typically formed at the less substituted C5 position.
The choice of alkylating agent is typically limited to methyl or primary alkyl halides to ensure the SN2 reaction is efficient and to avoid competing elimination reactions. libretexts.orgyoutube.com
Table 3: Regioselective α-Alkylation of Unsymmetrical Ketones
| Conditions | Enolate Formed | Position of Alkylation | Description |
|---|---|---|---|
| LDA, THF, -78 °C | Kinetic | Less substituted α-carbon | The product is formed faster and is favored under irreversible conditions. libretexts.orgyoutube.com |
| NaOEt, EtOH, Room Temp. | Thermodynamic | More substituted α-carbon | The more stable product is favored under equilibrium conditions. libretexts.orgyoutube.com |
Michael Addition Reactions
The Michael reaction involves the 1,4-conjugate addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound (the Michael acceptor). organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The enolate of this compound can serve as the Michael donor.
The mechanism involves three key steps: masterorganicchemistry.com
Enolate Formation: A base deprotonates the α-carbon of this compound.
Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated system.
Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl product. libretexts.org
A wide variety of Michael acceptors can be used, including α,β-unsaturated ketones, aldehydes, esters, and nitriles. wikipedia.orglibretexts.org The reaction is thermodynamically controlled and is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org
Table 4: Components of the Michael Addition Reaction
| Role | Description | Examples |
|---|---|---|
| Michael Donor (Nucleophile) | A resonance-stabilized carbanion, typically an enolate. wikipedia.org | Enolate of this compound, Malonic esters, β-Ketoesters. wikipedia.orglibretexts.org |
| Michael Acceptor (Electrophile) | An activated alkene, typically an α,β-unsaturated carbonyl or nitro compound. organic-chemistry.org | 3-Buten-2-one, Methyl acrylate, Acrylonitrile. wikipedia.orgyoutube.com |
Derivatization and Functional Group Interconversions
This compound serves as a key starting material in the synthesis of complex molecules like prostaglandins (B1171923), which requires a series of specific functional group interconversions. youtube.comgoogle.comgoogle.com
A notable transformation involves the cleavage of the methoxymethyl ether. Reagents like boron tribromide (BBr₃) can be used to cleave the ether bond via an SN2 displacement, converting the -CH₂OCH₃ group into a primary alcohol (-CH₂OH). youtube.com This alcohol can then be oxidized to an aldehyde (-CHO) using reagents like a chromium trioxide-pyridine complex. youtube.com This aldehyde functionality is then poised for further reactions, such as Wittig reactions, to build the side chains characteristic of prostaglandins. nih.gov
Other functional group interconversions can target the ketone itself. For example, reduction of the ketone to a secondary alcohol is a common step in many synthetic pathways. Furthermore, reactions can be designed to introduce or modify functional groups at other positions on the cyclopentane (B165970) ring, leveraging the reactivity established by the carbonyl and enolate chemistry. nih.govcuny.edu
Transformations of the Methoxymethyl Group
The methoxymethyl (MOM) ether in this compound serves primarily as a protecting group for the hydroxyl function of the corresponding 2-hydroxycyclopentanone. Its reactivity is dominated by cleavage to regenerate the alcohol, although other transformations are possible.
The MOM group is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. adichemistry.com A variety of methods have been developed for its removal, ranging from classical acid hydrolysis to milder, more selective procedures. The choice of reagent is often dictated by the presence of other acid-labile functional groups within the molecule.
Common deprotection strategies include:
Brønsted Acids: Strong acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) in protic solvents like methanol or water are effective for cleaving MOM ethers. adichemistry.comresearchgate.net
Lewis Acids: A wide array of Lewis acids can catalyze the cleavage, often under milder conditions than Brønsted acids. tandfonline.com Reagents such as zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), and cerium(III) chloride (CeCl₃·7H₂O) are frequently employed. tandfonline.comthieme-connect.comacs.org The combination of ZnBr₂ with a soft nucleophile like propanethiol can achieve rapid and selective deprotection. thieme-connect.com
Boron-Based Reagents: Boron halides, such as B-bromocatecholborane and bromodi(isopropylthio)borane, are highly effective for cleaving MOM ethers, even in complex substrates with multiple protecting groups. thieme-connect.de
Silyl (B83357) Halides: Reagents like trimethylsilyl (B98337) triflate (TMSOTf), often in combination with a base like 2,2′-bipyridyl, provide a very mild and non-acidic method for deprotection. acs.orgrsc.org This system can be chemoselective, leaving other acid-sensitive groups intact. acs.orgrsc.org
Other Reagents: A combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) has been shown to deprotect phenolic MOM ethers under slightly thermal conditions. tandfonline.com
The table below summarizes various conditions for the deprotection of MOM ethers, which are applicable to this compound.
| Reagent(s) | Conditions | Key Features | Reference |
|---|---|---|---|
| conc. HCl / Methanol | Reflux | Classical, strong acid conditions. | adichemistry.comresearchgate.net |
| ZnBr₂ / n-PrSH | CH₂Cl₂, 0 °C to r.t. | Rapid (5-8 min) and highly selective. | thieme-connect.com |
| TMSOTf / 2,2′-Bipyridyl | CH₃CN or CH₂Cl₂, r.t. | Mild, non-acidic, and highly chemoselective. | acs.orgrsc.org |
| CeCl₃·7H₂O | Acetonitrile, Reflux | Mild, neutral conditions, compatible with many other protecting groups. | acs.org |
| B-Bromocatecholborane | CH₂Cl₂, -78 °C | Effective for sensitive substrates. | thieme-connect.de |
| CBr₄ / PPh₃ | ClCH₂CH₂Cl, thermal | Selective for phenolic MOM ethers but demonstrates alternative reactivity. | tandfonline.com |
While cleavage is the most common transformation, the methoxymethyl group can undergo other reactions. Direct functionalization without cleavage is less common but can be achieved under specific conditions.
Direct Conversion to Other Ethers: The combination of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl can be used not only for deprotection but also for the direct conversion of the MOM group into other ether protecting groups, such as a benzyloxymethyl (BOM) ether, by including the corresponding alcohol in the reaction mixture. rsc.org
C-O Bond Activation: The C–O bonds within the methoxymethyl ether can be activated by various catalysts. Transition metals like nickel and ruthenium can catalyze cross-coupling reactions or other functionalizations via C–O bond cleavage. rsc.org While much of this research focuses on aryl ethers, the principles can extend to activated alkyl ethers. rsc.org Supramolecular catalysis using dual chalcogen bonding has also been shown to activate ether C–O σ-bonds, facilitating reactions like cyclizations and eliminations. nih.gov Studies using ground-state aluminum atoms have demonstrated insertion into the C-O bonds of ethers, forming organoaluminum intermediates, representing a fundamental type of functionalization. nih.gov
Skeletal Rearrangements and Cycloaddition Reactions
The cyclopentanone ring of this compound is susceptible to skeletal rearrangements, most notably ring expansion reactions.
Ring Expansion: A significant class of rearrangement is the Dowd–Beckwith reaction, which involves the expansion of a cyclic ketone to a larger ring system via alkoxy radical intermediates. researchgate.net This method can be used to synthesize cyclohexanone (B45756) derivatives from cyclopentanones. researchgate.net Other methods for the ring expansion of cyclobutanones to cyclopentanones, for instance, using diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid like BF₃·Et₂O, highlight a general strategy for one-carbon ring enlargement that could be applied to this compound. ugent.be
Cycloaddition Reactions: Cycloaddition reactions permit the formation of cyclic compounds and represent a powerful tool for carbon-carbon bond formation. wikipedia.org The this compound molecule can participate in such reactions, typically after conversion to a more reactive intermediate. For example, formation of the corresponding enamine with a secondary amine like pyrrolidine (B122466) would generate a nucleophilic species capable of reacting with electrophiles. youtube.com This enamine could participate as the 2π-electron component in [2+2] cycloadditions or, if further conjugated, in [4+2] Diels-Alder type reactions. fiveable.melibretexts.org These reactions involve the concerted formation of two new sigma bonds. libretexts.org Photochemical [2+2] cycloadditions are also a possibility, where irradiation with UV light could induce the formation of a four-membered ring with another alkene. fiveable.melibretexts.org
Mechanistic Studies of this compound Reactivity
The mechanisms of the reactions involving this compound are central to understanding its reactivity.
Deprotection Pathways: The acid-catalyzed cleavage of the MOM ether proceeds via protonation of one of the ether oxygens. masterorganicchemistry.com This creates a good leaving group (methanol or formaldehyde) and generates an oxonium ion intermediate. thieme-connect.com Subsequent attack by a nucleophile (e.g., water or a halide ion) completes the cleavage. masterorganicchemistry.com With Lewis acid/base combinations like TMSOTf/2,2'-bipyridyl, the proposed mechanism involves coordination of a complex to the ether oxygen, leading to the formation of a bipyridinium salt intermediate, which is then susceptible to nucleophilic attack by water. acs.org
Ring Expansion Intermediates: Radical-based ring expansions, such as the Dowd-Beckwith reaction, proceed through the formation of an alkoxy radical at the β-position relative to the ketone. researchgate.net This is followed by cleavage of a C-C bond and subsequent rearrangement to form the ring-expanded product. researchgate.net Other ring expansions, like those using diazoalkanes, involve the formation of a betaine (B1666868) intermediate after nucleophilic attack on the carbonyl carbon, followed by rearrangement and expulsion of nitrogen gas. ugent.be
Cycloaddition Pathways: Concerted cycloaddition reactions, such as the Diels-Alder reaction, proceed through a cyclic transition state where bond formation occurs simultaneously. libretexts.orglibretexts.org These reactions are pericyclic and their feasibility is often governed by the Woodward-Hoffmann rules. wikipedia.org Non-concerted cycloadditions may involve stepwise pathways with zwitterionic or diradical intermediates. wikipedia.org
Reactions involving this compound, which is a chiral molecule, must consider the stereochemical consequences. The introduction of new chiral centers or the influence of the existing center on the reaction's stereoselectivity is a key aspect.
Nucleophilic Addition to the Carbonyl: The addition of a nucleophile to the carbonyl group of this compound can create a new stereocenter, leading to diastereomeric products. The stereochemical outcome is often predicted by established models. youtube.comyoutube.com
Felkin-Ahn Model: This model generally predicts the stereochemical outcome of nucleophilic attack on α-chiral carbonyls. The largest group at the α-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric hindrance. youtube.com
Chelation Control: If the nucleophile's counter-ion is a Lewis acidic metal (e.g., Zn²⁺, Mg²⁺, Ti⁴⁺), it can coordinate to both the carbonyl oxygen and the ether oxygen of the methoxymethyl group. youtube.com This forms a rigid five-membered ring intermediate, forcing the nucleophile to attack from the less hindered face, often leading to a diastereomer opposite to that predicted by the Felkin-Ahn model. youtube.com The choice of reducing agent (e.g., sodium borohydride vs. zinc borohydride) can reverse the diastereoselectivity based on the metal's ability to chelate. youtube.com
Stereochemistry in Cycloadditions: Concerted cycloaddition reactions are often highly stereospecific. libretexts.org The stereochemistry of the reactants (the dienophile and the diene in a Diels-Alder reaction) is directly translated into the stereochemistry of the product. libretexts.org For example, a cis-dienophile will result in a cis-substitution pattern in the final cyclic adduct. libretexts.org The facial selectivity of the cycloaddition (i.e., which face of the cyclopentanone-derived enamine or enol ether reacts) would be influenced by the steric bulk of the existing methoxymethyl group.
Applications of 2 Methoxymethyl Cyclopentanone in Complex Molecule Synthesis
Role as a Chiral Building Block in Advanced Organic Synthesis
The utility of 2-(methoxymethyl)cyclopentanone as a chiral building block is rooted in its ability to transfer its inherent stereochemistry to new, more complex molecules. In advanced organic synthesis, the use of such enantiomerically pure starting materials is a powerful strategy for achieving asymmetry in the final target. researchgate.net The cyclopentenone unit, a close relative of cyclopentanone (B42830), is a highly valued synthon for creating a variety of bioactive molecules precisely because of the diverse chemical modifications available for this structural motif. researchgate.netresearchgate.net
The synthesis of chiral cyclopentanones often involves asymmetric methods like organocatalytic double Michael additions, which can create multiple contiguous stereocenters in a single step with high enantioselectivity. nih.gov For instance, research into the enantioselective synthesis of substituted cyclopentanones has demonstrated methods to construct all-carbon quaternary stereocenters—a significant challenge in synthetic chemistry—using stereocontrolled intramolecular cycloaddition reactions. semanticscholar.org These methodologies underscore the potential to produce chiral cyclopentanone derivatives like this compound in high optical purity, making them available for multi-step syntheses of complex chiral molecules. researchgate.netsemanticscholar.org The presence of the C-2 substituent dictates the facial selectivity of reactions at the carbonyl group and at the adjacent α-carbon, enabling the diastereoselective formation of new stereocenters.
Key Intermediate in Natural Product Total Synthesis
The cyclopentane (B165970) ring is a core scaffold in numerous natural products, including prostaglandins (B1171923) and iridoids. rsc.orgnih.govwikipedia.org Consequently, functionalized cyclopentanones like this compound are valuable intermediates in the total synthesis of these and other biologically significant compounds. researchgate.net
The cyclopentanone ring of this compound serves as a foundational element for constructing more elaborate carbocyclic systems, such as the bicyclo[3.3.0]octane skeleton found in hirsutene (B1244429) or the cyclopentanopyran structure of iridoids. rsc.orgwikipedia.org Synthetic strategies often involve intramolecular reactions that form a second ring fused to the initial cyclopentanone. For example, intramolecular Wittig reactions and aldol (B89426) cyclizations are common methods for building bicyclic systems from highly functionalized cyclopentanone precursors. rsc.orgresearchgate.net
The synthesis of cyclopentenones, which are readily derived from cyclopentanones, is a critical step in accessing many complex natural products. researchgate.net These cyclopentenones are precursors to prostaglandins, compounds that feature a five-membered ring at their core. researchgate.netnih.gov The synthesis of these complex scaffolds often relies on the precise and predictable reactivity of the cyclopentanone starting material. rsc.org
The stereochemistry of this compound is crucial for the stereocontrolled synthesis of biologically active molecules. The defined stereocenter at C-2 allows for predictable control over the formation of subsequent stereocenters during a synthetic sequence. nih.gov This is particularly important in the synthesis of natural products where biological activity is often dependent on a single, specific stereoisomer.
Iridoids, a large class of monoterpenoids with a wide range of biological activities including neuroprotective and antitumor effects, are prime targets for such synthetic strategies. researchgate.netresearchgate.net The cis-fused bicyclic ring system of iridoids can be assembled using functionalized cyclopentane precursors. wikipedia.orgresearchgate.net The oxidative substituents present in the cyclopentane ring of iridoid precursors are used to guide regioselective and stereoselective reactions in the synthesis of these and other bioactive compounds like prostaglandin (B15479496) analogues. researchgate.net For example, the synthesis of both enantiomers of a key intermediate for cyclopentenyl carbocyclic nucleosides, which exhibit anticancer activity, was achieved starting from a simple achiral material, highlighting the power of stereocontrolled synthesis in accessing biologically relevant compounds. rsc.org
Precursor in the Synthesis of Pharmaceutical Analogs (Research Context)
In medicinal chemistry, this compound and related structures serve as precursors for generating analogs of known biologically active compounds. This allows researchers to explore structure-activity relationships (SAR) and optimize compounds for improved potency, selectivity, or pharmacokinetic properties.
A notable example is the development of analogs of Salvinorin A, a potent and selective κ-opioid receptor agonist. Researchers have developed synthetic methods to install alkyl substituents at the C-2 position of the core structure while maintaining the crucial methoxymethyl ether. nih.gov This work led to the identification of 2-methyl-2-methoxymethyl-salvinorin ether as a potent full agonist at the κ-opioid receptor, demonstrating comparable potency to known standards. nih.gov
Similarly, the anti-inflammatory agent Loxoprofen (CS-600), chemically known as sodium 2-[4-(2-oxocyclopentylmethyl)phenyl]propionate dihydrate, contains a cyclopentanone moiety. nih.gov Studies have shown that this compound is a pro-drug, and its in vivo activity stems from its active metabolite, where the cyclopentanone ketone is reduced to a trans-hydroxy group. The active metabolite is a potent inhibitor of prostaglandin synthesis. nih.gov This highlights how the cyclopentanone scaffold can be a key pharmacophoric element that is metabolically activated.
| Compound | Target/Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-methyl-2-methoxymethyl-salvinorin ether (9a) | κ-opioid receptor | Ki | 0.8 ± 0.1 nM | nih.gov |
| Loxoprofen (CS-600) | Prostaglandin E2 Production (3T6 Fibroblasts) | IC50 | 1.6 µM | nih.gov |
| Loxoprofen Active Metabolite (trans-hydroxy) | Prostaglandin E2 Production (3T6 Fibroblasts) | IC50 | 0.29 µM | nih.gov |
| Loxoprofen Active Metabolite (trans-hydroxy) | Prostaglandin Synthetase (Bovine Seminal Vesicle) | IC50 | 11 µM | nih.gov |
Utility in Designing Novel Organic Scaffolds
Beyond its role in synthesizing known natural products and their analogs, this compound is a valuable starting point for the design of entirely new molecular scaffolds. The combination of a ketone, an ether, and a chiral center provides multiple reaction handles for diversification. Synthetic chemists can leverage the reactivity of the cyclopentanone core to build novel polycyclic or heterocyclic systems that are not found in nature. organic-chemistry.org
For instance, the aldol condensation of cyclopentanone with biomass-derived molecules like furfural (B47365) has been studied to create C15 fuel precursors, demonstrating the utility of the cyclopentanone ring in building larger, functional molecules. researchgate.net Such condensation reactions, when applied in a more complex setting, can lead to novel ring systems. The development of new catalytic methods, such as those for the asymmetric construction of cyclopentenones or the homologation of cyclobutanones, continuously expands the toolbox available for transforming simple cyclopentanone precursors into novel and complex structures. researchgate.netorganic-chemistry.org The inherent functionality of this compound makes it an attractive substrate for these emerging synthetic methodologies, paving the way for the discovery of new molecular frameworks with potentially unique chemical and biological properties.
Advanced Characterization Methodologies and Computational Studies of 2 Methoxymethyl Cyclopentanone
Advanced Spectroscopic Characterization Techniques in Research
Spectroscopic methods are fundamental in the detailed characterization of 2-(Methoxymethyl)cyclopentanone.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, 2-methylcyclopentanone (B130040), distinct signals corresponding to the different protons in the molecule are observed. chemicalbook.com For this compound, one would expect to see signals for the methoxy (B1213986) group protons, the methylene (B1212753) protons of the methoxymethyl group, the methine proton at the 2-position, and the methylene protons of the cyclopentanone (B42830) ring. The chemical shifts of these protons are influenced by their proximity to the carbonyl group and the ether oxygen.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. For this compound, separate signals would be expected for the carbonyl carbon, the methoxy carbon, the methylene carbon of the methoxymethyl group, the methine carbon at the 2-position, and the methylene carbons of the cyclopentanone ring. For instance, in the symmetrical molecule methoxymethane, both carbon atoms are in the same chemical environment, resulting in a single peak in the ¹³C NMR spectrum. docbrown.info In contrast, the less symmetrical structure of this compound would lead to a more complex spectrum with multiple distinct peaks.
A comparison with the NMR spectra of similar compounds, such as 2-methylcyclopentanone and cyclopentanone, can aid in the precise assignment of the observed signals. chemicalbook.comchemicalbook.comchemicalbook.comspectrabase.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~220 |
| CH (on ring) | ~2.3 - 2.5 | ~45 - 50 |
| CH₂ (on ring, adjacent to C=O) | ~2.0 - 2.3 | ~35 - 40 |
| CH₂ (on ring, adjacent to CH) | ~1.8 - 2.1 | ~25 - 30 |
| CH₂ (on ring, beta to C=O) | ~1.6 - 1.9 | ~20 - 25 |
| O-CH₂ | ~3.4 - 3.6 | ~70 - 75 |
| O-CH₃ | ~3.3 | ~58 - 62 |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. mdpi.com
IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing in the region of 1715-1750 cm⁻¹. For comparison, the C=O stretch in saturated aliphatic ketones like 2-butanone (B6335102) appears around 1715 cm⁻¹. libretexts.org The presence of the ether linkage (C-O-C) would be indicated by stretching vibrations in the fingerprint region, generally between 1000 and 1300 cm⁻¹. libretexts.org Additionally, C-H stretching and bending vibrations from the alkyl portions of the molecule would be observed. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, and the technique is particularly useful for analyzing the non-polar bonds of the cyclopentane (B165970) ring.
The analysis of the vibrational spectra of related molecules like cyclopentanone and its derivatives provides a basis for the interpretation of the spectrum of this compound. nist.govresearchgate.netnist.govchemicalbook.comchemicalbook.comresearchgate.netnist.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1715 - 1750 | Strong |
| Ether (C-O-C) | Stretch | 1000 - 1300 | Medium to Strong |
| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium to Strong |
| Alkyl (C-H) | Bend | 1350 - 1470 | Variable |
Mass spectrometry is a critical technique for determining the molecular weight and confirming the molecular formula of this compound. chemguide.co.uk Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M+), and the mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound (128.17 g/mol ). sigmaaldrich.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org For this compound, fragmentation could involve the loss of the methoxymethyl group, the methoxy group, or cleavage of the cyclopentanone ring. The analysis of the fragmentation of similar ketones, such as cyclopentanone and 2-methylcyclopentanone, can help in interpreting the mass spectrum of the title compound. youtube.comnih.govnist.govresearchgate.netdocbrown.infonist.govdocbrown.info
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragment Lost |
| 128 | [C₇H₁₂O₂]⁺˙ (Molecular Ion) | - |
| 97 | [C₆H₉O]⁺ | OCH₃ |
| 83 | [C₅H₇O]⁺ | CH₂OCH₃ |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | C₄H₇O₂ or C₃H₅O₂ |
| 45 | [CH₂OCH₃]⁺ | C₆H₉O |
Analytical Techniques for Purity Assessment and Reaction Monitoring in Research
The purity of this compound and the progress of reactions involving this compound are typically monitored using chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry.
GC-MS: GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the components of a mixture are separated in the gas chromatograph based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and detected. This allows for both the quantification of this compound and the identification of any impurities present. The retention time in the gas chromatogram is characteristic of the compound under specific analytical conditions, and the mass spectrum provides a fingerprint for its identification. nih.gov
LC-MS: For less volatile derivatives or in situations where derivatization for GC analysis is not desirable, LC-MS can be employed. In LC-MS, separation occurs in a liquid mobile phase. This technique is particularly useful for monitoring reactions in solution, as samples can often be analyzed directly with minimal workup. Both GC-MS and LC-MS are invaluable tools in synthetic chemistry for ensuring the purity of products and for optimizing reaction conditions. nih.gov
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule like this compound, this technique can be employed to establish its absolute configuration, provided that a suitable single crystal can be obtained. The process involves diffracting X-rays off the crystal lattice and analyzing the resulting diffraction pattern.
However, a comprehensive search of scientific literature and crystallographic databases reveals no published studies on the X-ray crystallographic analysis of this compound. Consequently, no experimental data regarding its crystal structure or absolute configuration is currently available.
Theoretical and Computational Chemistry Investigations
In the absence of extensive experimental data, theoretical and computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. These methods can provide valuable insights into the electronic structure, conformational landscape, and reaction mechanisms of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as energies, electron densities, and orbital distributions, which in turn can be used to infer reactivity.
A thorough review of the scientific literature indicates that no specific DFT studies have been published for this compound. Such a study would theoretically involve calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its electrophilic and nucleophilic nature.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, which possesses a five-membered ring and a rotatable methoxymethyl side chain, MD simulations could provide a detailed understanding of its conformational preferences and the energy barriers between different conformations.
Currently, there are no published molecular dynamics simulation studies specifically focused on this compound. Such research would be valuable for understanding how its shape influences its interactions with other molecules.
Predictive Modeling of Spectroscopic Data
Computational methods can be used to predict various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predictions can aid in the interpretation of experimental spectra or serve as a guide for experimental design.
There is no evidence in the scientific literature of predictive modeling of spectroscopic data having been performed for this compound.
Quantum Chemical Analysis of Reaction Mechanisms
Quantum chemical methods, including DFT, can be employed to elucidate the mechanisms of chemical reactions at the atomic level. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby providing a detailed understanding of the reaction pathway and kinetics.
As of now, no quantum chemical analyses of the reaction mechanisms involving this compound have been reported in the scientific literature. Such studies could, for instance, investigate the mechanisms of its synthesis or its participation in various chemical transformations.
Future Research Directions and Outlook
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The generation of 2-(Methoxymethyl)cyclopentanone in an enantiomerically pure form is crucial for its application in pharmaceuticals and other chiral technologies. While classical methods exist, future research will focus on novel catalytic systems that offer higher efficiency, selectivity, and sustainability.
Organocatalysis: The field of asymmetric organocatalysis, which uses small, metal-free organic molecules to induce chirality, presents a major avenue for future development. nih.govacs.org Proline and its derivatives have been successfully used for the α-functionalization of ketones and aldehydes, and expanding their application to the direct, asymmetric methoxymethylation of cyclopentanone (B42830) is a key research goal. nih.govresearchgate.net Future work will likely explore novel diarylprolinol silyl (B83357) ethers or chiral primary amines that can achieve high yields and enantioselectivities (>99% ee) under mild conditions. nih.gov Cascade reactions, where multiple transformations occur in a single pot guided by a sequence of organocatalysts, could provide a highly efficient route to complex cyclopentanone derivatives from simple precursors. acs.org
Transition-Metal Catalysis: Chiral transition-metal complexes remain at the forefront of asymmetric synthesis. Future exploration will involve the design of novel ligands for metals like iridium, rhodium, and palladium to enhance their catalytic activity for transformations relevant to this compound. researchgate.netacs.org For instance, iridium-catalyzed asymmetric hydrogenation of a suitable precursor, such as 2-methoxymethyl-2-cyclopenten-1-one, could provide direct access to the chiral saturated ketone. acs.org Dual-catalysis systems, combining a transition metal with an organocatalyst or another metal, are also a promising frontier for achieving unique and challenging transformations with high stereocontrol.
The table below summarizes potential catalytic systems whose principles could be adapted and optimized for the enantioselective synthesis of the target compound.
| Catalyst Type | Catalyst Example | Relevant Transformation | Potential Advantages |
| Organocatalyst | (S)-Proline | Asymmetric α-alkylation | Metal-free, low toxicity, readily available. researchgate.netnih.gov |
| Organocatalyst | Chiral Primary Amine | Enamine-catalyzed alkylation | High enantioselectivity for α,α-disubstituted ketones. |
| Transition Metal | Iridium-Cpx* (chiral ligand) | Asymmetric hydrogenation | High turnover numbers and stereoselectivities. acs.org |
| Transition Metal | Palladium-PHOX | Asymmetric allylic alkylation | Well-established for creating α-chiral centers. |
| Biocatalyst | Engineered Ketoreductase | Asymmetric reduction of enone | High stereoselectivity, green process. nih.gov |
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.
Biomass-Derived Feedstocks: A significant future direction is the synthesis of the cyclopentanone core from non-petroleum sources. Lignocellulosic biomass is a rich source of furfural (B47365), which has been demonstrated as a viable precursor to cyclopentanone through catalytic hydrogenation and rearrangement. acs.orgacs.orgresearchgate.net Research will focus on developing more efficient and selective catalysts, such as bimetallic systems on novel supports (e.g., Ni-Cu on metal-organic frameworks), to improve yields and lower the energy requirements of this conversion. nih.govnih.gov This would establish a fully renewable pathway to the cyclopentanone scaffold.
Greener Alkylation Methods: The attachment of the methoxymethyl side chain is another target for green innovation. Traditional alkylations often rely on stoichiometric, strong bases and hazardous alkyl halides. Future routes will explore "borrowing hydrogen" or "dehydrative alkylation" methods, where an alcohol (like methanol) can be used as the alkylating agent with a recyclable heterogeneous catalyst (e.g., supported Nickel), producing only water as a byproduct. rsc.orgutoronto.ca Catalyst-free protocols, driven by thermal or autocatalytic processes, also represent a highly sustainable, albeit challenging, goal. nih.govacs.org
Biocatalysis: The use of enzymes or whole-cell systems offers an exceptionally green approach. Ketoreductase (KRED) enzymes can perform highly stereoselective reductions of prochiral ketones under mild, aqueous conditions. nih.govchemistrysteps.com Future research will involve screening for or engineering enzymes that can asymmetrically synthesize or resolve this compound or its precursors.
The following table highlights promising green catalytic systems for synthesizing the cyclopentanone core.
| Catalyst System | Feedstock | Transformation | Key Advantage |
| Ru/MIL-101 | Furfural | Hydrogenation/Rearrangement | High selectivity (>96%) in aqueous media. researchgate.net |
| Ni-Cu@MOF-5 | Furfural | Hydrogenation/Rearrangement | Avoids precious metals, high yield. nih.govnih.gov |
| Pt/W-Zr Oxides | Furfuryl Alcohol | Rearrangement/Hydrogenation | Effective in continuous flow systems. researchgate.net |
| Ni/SiO2-Al2O3 | Cyclopentanone + Alcohol | α-Alkylation | Solvent-free "borrowing hydrogen" approach. rsc.orgutoronto.ca |
Integration with Flow Chemistry and Automation in Synthesis Research
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and straightforward scalability. researchgate.net Its integration into the synthesis of this compound and its derivatives is a key area for future research.
Key reaction steps, such as the generation of organolithium reagents or the handling of hazardous intermediates, become significantly safer and more controllable in a flow reactor. acs.orgnih.gov Reactions that require cryogenic temperatures in batch, such as enolate formations, can often be performed at higher temperatures in flow due to precise temperature control and short residence times, leading to faster and more efficient processes. researchgate.netnih.gov
The coupling of flow reactors with in-line analytical techniques (e.g., IR, NMR, MS) allows for real-time reaction monitoring and data collection. acs.orgresearchgate.netscispace.com This data can be fed into automated control systems that can self-optimize reaction conditions (temperature, flow rate, stoichiometry) to maximize yield and selectivity. Such automated platforms are ideal for high-throughput experimentation (HTE), enabling the rapid synthesis and screening of a large library of this compound derivatives for biological or material applications. utoronto.cachemistryviews.org This automated approach dramatically accelerates the discovery and development process.
| Benefit of Flow Chemistry | Application in Synthesis of this compound |
| Enhanced Safety | Handling of pyrophoric reagents (e.g., n-BuLi) or exothermic reactions. |
| Precise Control | Accurate management of temperature and residence time for sensitive enolate alkylation steps. nih.gov |
| Rapid Optimization | Automated screening of catalysts, solvents, and temperatures for enantioselective synthesis. utoronto.ca |
| Scalability | Seamless transition from lab-scale discovery to pilot-scale production by running the system for longer (scaling-out). rsc.orgrsc.org |
| Telescoped Synthesis | Coupling multiple reaction steps (e.g., enone formation and reduction) without intermediate purification. nih.gov |
Advanced Computational Design of Derivatives with Tailored Reactivity
Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in synthetic chemistry. For this compound, these tools will be instrumental in designing novel derivatives and predicting their chemical behavior.
Mechanistic Insights with DFT: Density Functional Theory (DFT) calculations will continue to be used to elucidate complex reaction mechanisms. For example, DFT can model the transition states of organocatalyzed or metal-catalyzed reactions to understand the origin of stereoselectivity, helping to rationally design more effective catalysts. rsc.orgyoutube.com It can also predict the relative reactivity of different C-H bonds in the cyclopentanone ring, guiding the development of site-selective functionalization reactions.
Machine Learning for Reaction Prediction: A major leap forward will come from the application of machine learning (ML) and artificial intelligence (AI). acs.org Trained on vast datasets of known reactions, ML models can now predict the outcomes of unknown reactions, suggest optimal reaction conditions (catalysts, solvents, temperature), and even propose entire synthetic routes. nih.govresearchgate.netnih.govresearchgate.net This approach can be used to rapidly screen virtual libraries of this compound derivatives for desired properties and predict their synthesizability, saving significant experimental time and resources.
In Silico Enzyme Engineering: Computational tools are becoming essential for biocatalyst development. The active site of an enzyme like a ketoreductase or a tryptophan synthase can be modeled in silico. researchgate.netnih.gov This allows researchers to predict how specific mutations will affect the enzyme's ability to bind to a substrate like this compound and catalyze a desired transformation with high stereoselectivity. utoronto.cascispace.com This rational design approach, combined with directed evolution, will accelerate the creation of bespoke enzymes tailored for the synthesis of specific chiral targets.
Discovery of Undiscovered Reactivity Patterns and Transformations
Beyond optimizing known reactions, a significant part of future research will involve exploring entirely new ways to use the this compound scaffold. Modern synthetic methods provide a rich toolbox for uncovering novel reactivity.
Deconstructive Functionalization: Instead of building onto the ring, deconstructive methods use the ring as a latent linear synthon. nih.govresearchgate.net Future research could explore the radical-mediated C-C bond cleavage of the cyclopentanone ring to generate acyclic keto-esters or other valuable linear molecules, representing a complete paradigm shift in the use of this cyclic ketone. acs.orgnih.gov
Photoredox and Radical Catalysis: Visible-light photoredox catalysis can generate radical intermediates under exceptionally mild conditions, opening reaction pathways not accessible by thermal methods. acs.orgnih.gov For this compound, this could enable direct, catalyst-free α-C-H alkylation, or the generation of a ketyl radical that could participate in novel cyclizations or cross-couplings. nih.govchemistryviews.org This allows for functionalization without pre-activation, a highly desirable goal.
Remote C-H Functionalization: While classical chemistry of ketones is dominated by α-enolate reactivity, modern catalysis offers the tantalizing possibility of functionalizing the more remote β- and γ-C-H bonds. rsc.orgacs.org Using transient directing groups or specialized catalysts, it may become possible to install new functional groups at other positions on the cyclopentane (B165970) ring, vastly expanding the diversity of accessible derivatives.
Ring Expansion and Rearrangement: Catalytic ring expansion reactions, such as the Dowd-Beckwith reaction or other rearrangements, could transform this compound into functionalized cyclohexanones or larger carbocycles. researchgate.netchemistrysteps.comwikipedia.org This would allow the chiral information contained within the starting material to be transferred to new and more complex molecular scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
